1-(1H-Indazol-4-yl)ethanamine

Overview

Description

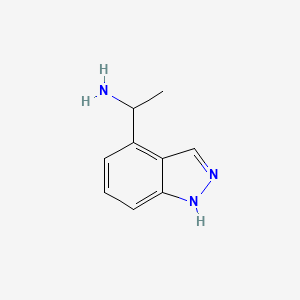

1-(1H-Indazol-4-yl)ethanamine is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Indazol-4-yl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-indazole-4-carboxylic acid with ethylamine under reductive conditions. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

1-(1H-Indazol-4-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form indazole-4-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can occur at the indazole ring, leading to the formation of various substituted indazoles. Reagents such as alkyl halides and amines are typically employed in these reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4

Reduction: NaBH4, H2

Substitution: Alkyl halides, amines

Major Products Formed:

Indazole-4-carboxylic acid derivatives (from oxidation)

Amine derivatives (from reduction)

Substituted indazoles (from substitution reactions)

Scientific Research Applications

1-(1H-Indazol-4-yl)ethanamine has found applications in various scientific research areas:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Indazole derivatives, including this compound, have been studied for their biological activities. They exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities.

Medicine: The compound has potential therapeutic applications. Research has shown that indazole derivatives can modulate various biological pathways, making them candidates for drug development.

Industry: In the pharmaceutical and agrochemical industries, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Mechanism of Action

The mechanism by which 1-(1H-Indazol-4-yl)ethanamine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity. For example, in anticancer applications, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation or apoptosis pathways.

Comparison with Similar Compounds

1-(1H-indazol-3-yl)ethanamine

1-(1H-indazol-5-yl)ethanamine

2-(1H-indazol-4-yl)ethanamine

Biological Activity

1-(1H-Indazol-4-yl)ethanamine, also known by its CAS number 1159511-31-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features an indazole moiety, which is known for its diverse biological activities. The compound's molecular formula is C9H10N4, and it has a molecular weight of 174.20 g/mol. The presence of the indazole ring contributes to its interaction with various biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of indazole compounds exhibit significant antiviral properties. For instance, a study highlighted the design of novel HIV-1 capsid inhibitors where this compound analogs were synthesized and evaluated for their ability to inhibit HIV-1 infection. These compounds demonstrated improved metabolic stability and potency compared to traditional inhibitors like PF-74, suggesting a promising avenue for further research in antiviral therapies .

Anticancer Properties

Indazole derivatives have been explored for their anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and inhibition of tumor growth. The specific activity of this compound in cancer models remains an area for further investigation, but preliminary data suggest potential efficacy against certain cancer types .

Neuropharmacological Effects

The indazole scaffold has been linked to serotonergic activity, which could imply potential applications in treating mood disorders. Compounds similar to this compound have shown promise as agonists or partial agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Serotonin Receptors : Agonistic activity at serotonin receptors may contribute to mood-enhancing effects.

- Enzyme Inhibition : Some studies suggest that indazole derivatives can inhibit specific enzymes involved in viral replication or cancer cell proliferation.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| HIV-1 Inhibition | Analogous compounds showed improved binding affinity and metabolic stability compared to PF-74 | Potential development of new antiviral drugs |

| Cancer Cell Apoptosis | Indazole derivatives induced apoptosis in specific cancer cell lines | Suggests a pathway for anticancer drug development |

| Serotonergic Activity | Compounds exhibited agonistic effects on serotonin receptors | Possible applications in treating depression and anxiety |

Properties

IUPAC Name |

1-(1H-indazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6(10)7-3-2-4-9-8(7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHSBPNNDBCETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=NNC2=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657120 | |

| Record name | 1-(1H-Indazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-31-5 | |

| Record name | α-Methyl-1H-indazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.